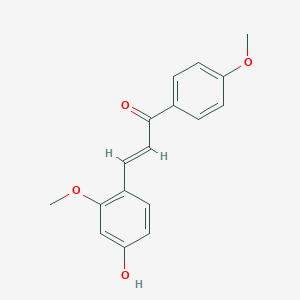

4-Hydroxy-2,4'-dimethoxychalcone

Description

Overview of Chalcones as a Prominent Class of Bioactive Natural Products

Chalcones represent a significant group of natural products belonging to the flavonoid family of phenolic compounds. nih.gov Often referred to as "open-chain flavonoids," they serve as biosynthetic precursors for all other flavonoids. nih.govnih.gov Their fundamental chemical structure consists of two aromatic rings (designated as A and B) interconnected by a three-carbon α,β-unsaturated carbonyl system. nih.gov This core structure makes them readily synthesizable and amenable to various chemical modifications. nih.gov

For centuries, plants containing chalcones have been utilized in traditional medicine to treat a wide array of ailments. mdpi.comawsjournal.org Modern scientific research has validated these traditional uses, revealing that chalcones possess a broad spectrum of pharmacological properties. These activities include anticancer, antimicrobial (antibacterial, antifungal, antiviral), antioxidant, anti-inflammatory, antimalarial, and antidiabetic effects. nih.govmdpi.combohrium.com The biological activity of chalcones is often attributed to the α,β-unsaturated ketone functionality, which can interact with various biological targets. nih.govbohrium.com Their presence in a variety of dietary sources like fruits and vegetables underscores their potential role in human health and wellness. mdpi.com

The Role of Hydroxylation and Methoxylation in Chalcone (B49325) Bioactivity Research

The biological activity of chalcones is significantly influenced by the type, number, and position of substituent groups on their aromatic rings. nih.gov Among the most common and impactful modifications are hydroxylation (-OH) and methoxylation (-OCH₃). nih.gov

Hydroxylation is a crucial modification that can dramatically alter a chalcone's physiological properties. The presence and placement of hydroxyl groups can influence factors such as antioxidant activity and the ability to interact with specific enzymes and receptors. mdpi.com For instance, polyhydroxylated chalcones have demonstrated notable activity against methicillin-resistant Staphylococcus aureus. nih.gov The hydroxylation pattern contributes significantly to the vast diversity of naturally occurring flavonoid structures and their corresponding biological functions. mdpi.com Microbial transformation, particularly using bacteria like Rhodococcus and Gordonia species, has been explored as a method to introduce hydroxyl groups onto chalcone scaffolds, sometimes leading to novel compounds with unique bioactivities. mdpi.com

Methoxylation also plays a critical role in defining the pharmacological profile of chalcones. The addition of methoxy (B1213986) groups can impact a compound's lipophilicity, which affects its absorption and distribution within biological systems. Research has shown that methoxy derivatives of chalcones can exhibit potent antiproliferative and proapoptotic activity against cancer cells. nih.govresearchgate.net For example, specific methoxylated chalcones have been found to inhibit breast cancer resistance proteins and show enhanced anticancer potential. researchgate.net The strategic placement of methoxy groups, often in combination with hydroxyl groups, is a key strategy in the medicinal chemistry of chalcones for optimizing bioactivity. nih.gov

Positioning 4-Hydroxy-2,4'-dimethoxychalcone within Contemporary Chalcone Research

Within the extensive family of chalcones, this compound has emerged as a compound of significant interest in contemporary research. It is a naturally occurring chalcone derivative that has been isolated from sources such as the red herbal resin of Dracaena cochinchinensis (Dragon's Blood) and the plant Bidens biternata. medchemexpress.com

This specific chalcone is characterized by a hydroxyl group at the 4-position of one aromatic ring and methoxy groups at the 2' and 4'-positions of the other ring. This particular substitution pattern confers a diverse range of biological activities, making it a focal point for investigation. Research has demonstrated that this compound possesses notable antimalarial, antibacterial, antifungal, antiprotozoal, anti-inflammatory, and anticancer properties. medchemexpress.combiocat.comchemsrc.com

Its significance in current research is multifaceted. It serves as a lead compound for studying structure-activity relationships, where its hydroxyl and methoxy groups can be modified to develop analogues with potentially enhanced potency or selectivity. For example, it has been identified as a metabolite of another antimalarial chalcone, suggesting its importance in the in vivo mechanism of action. chemfaces.com The compound's demonstrated ability to inhibit the growth of the malaria parasite Plasmodium falciparum and to modulate inflammatory pathways highlights its potential as a scaffold for the development of new therapeutic agents. medchemexpress.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

146763-58-8 |

|---|---|

Molecular Formula |

C17H16O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

(E)-3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C17H16O4/c1-20-15-8-4-12(5-9-15)16(19)10-6-13-3-7-14(18)11-17(13)21-2/h3-11,18H,1-2H3/b10-6+ |

InChI Key |

CTBBBAQHUJVKNG-UXBLZVDNSA-N |

SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)O)OC |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)O)OC |

Synonyms |

4-hydroxy-2,4'-dimethoxychalcone glypallichalcone |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Chemical Synthesis of 4-Hydroxy-2,4'-dimethoxychalcone

The creation of the this compound backbone relies on established chemical reactions, with a growing emphasis on environmentally sustainable practices.

Conventional Reaction Pathways for Chalcone (B49325) Backbone Formation

The Claisen-Schmidt condensation is the cornerstone of conventional chalcone synthesis. propulsiontechjournal.commdpi.comcore.ac.uk This reaction involves the base-catalyzed condensation of an appropriate acetophenone (B1666503) with a benzaldehyde. researchgate.netrsc.org For the synthesis of this compound, this would involve the reaction of 4-hydroxyacetophenone with 2,4-dimethoxybenzaldehyde.

Commonly used bases to facilitate this reaction include strong alkalis like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in a polar solvent such as ethanol. propulsiontechjournal.comnih.gov The reaction can be carried out at room temperature over an extended period or heated to reduce the reaction time. researchgate.net While effective, these methods often necessitate significant amounts of solvent and can lead to the formation of byproducts, requiring purification steps like recrystallization. propulsiontechjournal.comjetir.org

Table 1: Conventional Synthesis Methods for Chalcones

| Method | Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Claisen-Schmidt | NaOH/KOH | Ethanol | Room Temp. or Heated | 12-24 hours | Variable | propulsiontechjournal.comresearchgate.net |

| Acid Catalysis | HCl, H2SO4 | Methanol/Ethanol | Variable | Variable | Generally lower | core.ac.ukscitepress.org |

Green Chemistry Approaches and Environmentally Benign Synthesis Techniques

In response to the environmental impact of conventional methods, several green chemistry approaches for chalcone synthesis have been developed. These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rjpn.org

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating. scholarsresearchlibrary.commdpi.comfrontiersin.org The synthesis can be performed using catalysts like anhydrous potassium carbonate (K2CO3) or iodine-impregnated alumina, sometimes under solvent-free conditions. nih.govrasayanjournal.co.in

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation is another energy-efficient method that accelerates the reaction, leading to shorter reaction times and improved yields. mdpi.comekb.egsemanticscholar.org This method can also be performed in environmentally benign solvents like water. derpharmachemica.com

Grinding/Solvent-Free Synthesis: This mechanochemical approach involves grinding the solid reactants together, often with a solid catalyst like NaOH. propulsiontechjournal.comscitepress.orgresearchgate.net This method eliminates the need for a solvent, reduces waste, and can be completed in a short period at room temperature. scitepress.orgrasayanjournal.co.in The synthesis of a related compound, 4-hydroxy-4'-methoxychalcone, has been successfully achieved using this technique. scitepress.org

Table 2: Green Synthesis Approaches for Chalcones

| Method | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | K2CO3, Iodine-Alumina | Often solvent-free | Rapid reaction times, high yields | nih.govscholarsresearchlibrary.comrasayanjournal.co.in |

| Ultrasound-Assisted | NaOH | Water/Ethanol | Reduced reaction times, energy efficient | mdpi.comekb.egderpharmachemica.com |

| Grinding | Solid NaOH | Solvent-free | Environmentally friendly, simple, rapid | propulsiontechjournal.comscitepress.orgresearchgate.net |

Design and Synthesis of this compound Analogues and Derivatives

The modification of the this compound structure is a key strategy for exploring and optimizing its biological activities.

Strategic Modifications for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological effects. For chalcones, modifications often focus on the substitution patterns of the two aromatic rings.

For instance, the introduction of different substituents, such as halogens or amine groups, on the aromatic rings can significantly alter the compound's activity. nih.gov The presence and position of hydroxyl and methoxy (B1213986) groups are also known to be critical for the biological properties of chalcones. researchgate.netresearchgate.net For example, 2'-hydroxychalcones, which have a hydroxyl group on the A ring, have been a focus of study for their anti-inflammatory and antioxidant properties. researchgate.net The synthesis of a series of 4'-fluoro-2'-hydroxychalcones has been undertaken to evaluate their antioxidant and anti-inflammatory potential. mdpi.com

Development of Novel Synthetic Routes for Derivatization

The development of novel synthetic routes allows for the creation of a diverse library of chalcone derivatives for biological screening. These routes often build upon the fundamental Claisen-Schmidt condensation but may involve multi-step processes to introduce specific functionalities.

For example, the synthesis of chalcone derivatives containing a 2,4,6-trimethoxybenzene moiety has been achieved through a multi-step pathway involving methylation, Friedel-Crafts acylation, and subsequent condensation reactions. nih.gov Another approach involves the synthesis of prenylated derivatives, which has been accomplished through a strategy that includes methylation and subsequent Claisen-Schmidt condensation. nih.gov These innovative synthetic strategies are essential for expanding the chemical space of chalcone derivatives and for the discovery of new compounds with enhanced biological activities.

Investigations into Biological Activities and Underlying Molecular Mechanisms

Antimalarial and Anti-Parasitic Activity Research

Chalcones, in general, are recognized as precursors to flavonoids and have demonstrated a range of biological activities. nih.gov The investigation into 4-Hydroxy-2,4'-dimethoxychalcone and related compounds has revealed potential antimalarial and anti-parasitic properties.

Evaluation of In Vitro Antiplasmodial Efficacy

Studies have evaluated the in vitro antiplasmodial efficacy of various chalcones. For instance, a study on chromones, chromanones, and chalcones synthesized based on natural products from Kenya reported that 2',4'-dihydroxy-4-methoxychalcone exhibited vigorous activity against the chloroquine-resistant K1 strain of Plasmodium falciparum, with an IC50 value of 4.56±1.66 µg/ml. smujo.id Another study focusing on dihydrochalcones and flavanones from Piper hostmannianum var. berbicense found that 2',6'-dihydroxy-4'-methoxydihydrochalcone showed potent antiplasmodial activity with an IC50 value of 12.69 microM against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov While these studies are on structurally related compounds, they highlight the potential of the chalcone (B49325) scaffold in antimalarial research.

Exploration of Anti-Protozoal Mechanisms

The mechanisms through which chalcones exert their anti-protozoal effects are a key area of research. While the specific mechanisms for this compound are not extensively detailed in the provided search results, the broader class of chalcones is known to have anti-protozoal properties. targetmol.comcymitquimica.com For example, licochalcone A, an oxygenated chalcone, has demonstrated antileishmanial and antimalarial activities. nih.govresearchgate.net The exploration of these mechanisms is crucial for understanding how these compounds can be developed into effective therapeutic agents.

Identification of Specific Parasitic Targets (e.g., Cysteine Proteases like Falcipain-2)

A significant target for antimalarial drug design is the cysteine protease falcipain-2, which is crucial for the life cycle of P. falciparum. nih.govnih.gov This enzyme is involved in the degradation of hemoglobin by the parasite. nih.govnih.gov Chalcones have been identified as one of the chemotypes that can act as inhibitors of falcipain-2. nih.gov Computational docking experiments have been used to examine the inhibitory potential of chalcones on falcipain-2. mdpi.com This line of research suggests that the antimalarial activity of certain chalcones may be due to their ability to bind to and inhibit the function of essential parasitic enzymes like falcipain-2. mdpi.com

Antimicrobial Efficacy Studies

Beyond its anti-parasitic potential, this compound has also been investigated for its antimicrobial properties, including its effects on various bacteria and fungi.

Assessment of Antibacterial Spectrum and Potency

Chalcones and their derivatives have been shown to possess antibacterial potential. nih.gov The basic structure of chalcones, consisting of two aromatic rings linked by an α,β-unsaturated carbonyl system, is a key feature contributing to their biological activities. nih.gov While specific data on the antibacterial spectrum and potency of this compound is limited in the provided results, related dihydroxylated chalcones have been shown to exhibit antibacterial activity against Escherichia coli. nih.gov The antibacterial efficacy of chalcones is an active area of research, with studies exploring their potential against multidrug-resistant bacteria like Staphylococcus aureus. nih.gov

Research into Antifungal Properties

The antifungal properties of chalcones have also been a subject of investigation. For instance, 2-hydroxy 4,4',6'-trimethoxy chalcone was found to be effective against several fungi, inhibiting spore germination. nih.gov Another study on 2',4'-dihydroxychalcone demonstrated its antifungal activity against Aspergillus fumigatus, suggesting that it may act as an Hsp90 inhibitor. nih.govnih.govresearchgate.net These findings indicate that the chalcone structure is a promising scaffold for the development of new antifungal agents.

Based on a thorough review of the available scientific literature, there is insufficient specific data on the chemical compound “this compound” to generate the detailed article as requested in the provided outline. The research findings necessary to populate the sections on anti-inflammatory modulations and antioxidant capacity for this specific chalcone isomer are not present in the publicly accessible scientific databases and journals.

The user's instructions strictly require that the generated content focus solely on “this compound” and adhere to a detailed outline covering its effects on pro-inflammatory mediators, cytokines, signaling pathways, adhesion molecules, and its free radical scavenging capacity.

Extensive searches for this particular compound did not yield experimental results related to:

Inhibition of Cyclooxygenase (COX-2), Inducible Nitric Oxide Synthase (iNOS), or Prostaglandin (B15479496) E2 (PGE2).

Attenuation of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), or Interleukin-6 (IL-6).

Interference with Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Modulation of Intercellular Adhesion Molecule-1 (ICAM-1) or Vascular Cell Adhesion Molecule-1 (VCAM-1).

Direct free radical scavenging activity as measured by assays such as the DPPH radical test.

While there is a substantial body of research on the biological activities of other closely related chalcone derivatives, the strict adherence to the specified compound as per the user's request prevents the inclusion of this data. Therefore, it is not possible to provide a scientifically accurate and detailed article on “this compound” that meets the requirements of the prompt.

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the chemical compound “this compound” to fulfill the detailed requirements of the requested article outline.

The search for research findings pertaining to this exact molecule’s effects on endogenous antioxidant systems (Superoxide Dismutase, Glutathione), inhibition of Reactive Oxygen Species and NADPH oxidases, and its specific mechanisms in anticancer research (inhibition of proliferation, induction of apoptosis and autophagy, and modulation of related proteins like Caspases, Bcl-2, LC3-II, and mTOR) did not yield the necessary specific results.

The existing body of research focuses on structurally similar but distinct chalcone derivatives, such as 4,4'-dimethoxychalcone (B191108), 2',4-dihydroxy-4',6'-dimethoxychalcone, and others. While these related compounds have been investigated for the biological activities mentioned in the outline, extrapolating these findings to "this compound" would be scientifically inaccurate and would violate the strict instruction to focus solely on the specified compound.

Therefore, it is not possible to generate the requested thorough, informative, and scientifically accurate article with the required data tables and detailed findings at this time.

Anticancer and Anti-Proliferative Research

Cell Cycle Arrest Mechanisms

Chalcones have been identified as potent agents capable of inducing cell cycle arrest, a crucial mechanism in controlling cell proliferation. The flavonoid 4,4′-dimethoxychalcone has been shown to downregulate proteins associated with cell cycle progression researchgate.net. The process of cell cycle arrest is often regulated by two primary pathways: the p53–Cdkn1a (p21) and the retinoblastoma (RB)–Cdkn2a (p16) pathways nih.gov. In studies involving senescent cells, treatment with 4,4′-dimethoxychalcone resulted in a notable decrease in the protein levels of both p16 and p21 nih.gov.

Another related compound, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone (DDC), has demonstrated the ability to induce cell cycle arrest in the G0/G1 phase in breast cancer cell lines mdpi.com. This effect is comparable to the action of doxorubicin, a known chemotherapeutic agent that also induces G1 phase arrest mdpi.com. Furthermore, a chalcone glycoside derivative, 4'-O-β-d-glucopyranosyl-4-hydroxy-3,3',5-trimethoxychalcone, was found to cause cell cycle arrest in the G0/G1 phase in neuroblastoma cells alliedacademies.org. This was achieved by inhibiting the transition to the S phase through the inhibition of Rb phosphorylation and the subsequent release of the E2F transcription factor alliedacademies.org. The activity of cyclin E/CDK2, a key complex for G1 to S phase transition, was also inhibited, likely due to an increased expression of the inhibitor p27 alliedacademies.org.

Enzyme Inhibition and Modulation Studies

Acetylcholinesterase (AChE) Inhibition for Neurobiological Research

Certain chalcone derivatives have been investigated for their potential as acetylcholinesterase (AChE) inhibitors, which is a key therapeutic strategy for Alzheimer's disease. A series of 2′-hydroxychalcones with C4-substituted tertiary nitrogen-bearing moieties were synthesized and evaluated for their AChE inhibitory activity nih.govresearchgate.net. Many of these analogues displayed better inhibition against AChE than butyrylcholinesterase (BuChE) nih.govresearchgate.net.

One of the most potent compounds identified in these studies was found to have an IC50 value of 3.3 µM for AChE and exhibited high selectivity for AChE over BuChE (a ratio greater than 30:1) nih.govresearchgate.net. Molecular docking studies have provided insights into the binding mechanism, suggesting that these chalcone derivatives can interact with both the peripheral anionic site (PAS) and the catalytic anionic site (CAS) of the AChE enzyme nih.govresearchgate.netmdpi.com. This dual-binding capability is a desirable characteristic for effective AChE inhibitors mdpi.commdpi.com. The therapeutic potential of these compounds is further supported by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses, which have indicated their ability to penetrate the blood-brain barrier nih.govresearchgate.net.

| Compound ID | Target Enzyme | IC50 (µM) | Selectivity (AChE/BuChE) | Binding Site Interaction |

| Compound 4c | Acetylcholinesterase (AChE) | 3.3 | >30:1 | Peripheral Anionic Site (PAS) and Catalytic Anionic Site (CAS) |

Alpha-Amylase and Alpha-Glucosidase Inhibition in Metabolic Research

Chalcones have emerged as a class of compounds with significant inhibitory activity against α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion and glucose absorption researchgate.netnih.gov. The inhibition of these enzymes is a well-established therapeutic approach for managing type 2 diabetes mellitus by controlling postprandial hyperglycemia nih.gov.

The inhibitory potential of chalcones is influenced by their substitution patterns. The presence of hydroxyl groups at specific positions on the aromatic rings of the chalcone scaffold has been found to be favorable for inhibitory activity researchgate.net. For instance, butein, a chalcone with multiple hydroxyl substitutions, has been shown to be a potent inhibitor of α-glucosidase and a moderate inhibitor of α-amylase nih.gov. Some synthetic chalcones have demonstrated higher inhibitory profiles than acarbose, a commercially available α-glucosidase inhibitor nih.gov.

| Chalcone Derivative | Target Enzyme | IC50 (µM) |

| Butein | α-Glucosidase | Potent Inhibition |

| Butein | α-Amylase | Moderate Inhibition |

| 3′-geranylchalconaringenin | α-Amylase | 20.46 |

| 3′-geranylchalconaringenin | α-Glucosidase | 1.08 |

Quinone Reductase (QR) Induction as a Chemopreventive Mechanism

The induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR), is a significant strategy for cancer chemoprevention nih.gov. Chalcones have been investigated for their ability to induce these protective enzymes. Isoliquiritigenin, a chalcone found in licorice and tonka bean, has been identified as a monofunctional inducer of quinone reductase nih.gov. This means it can induce QR without significantly affecting phase I enzymes, which is a desirable characteristic for a chemopreventive agent.

The mechanism of QR induction by isoliquiritigenin involves the antioxidant response element (ARE). In studies using HepG2 human hepatoma cells stably transfected with an ARE-luciferase plasmid, isoliquiritigenin was shown to significantly induce luciferase activity in a dose-dependent manner, indicating its interaction with the ARE to initiate the transcription of downstream protective genes like QR nih.gov.

| Compound | Cell Line | Effect | Mechanism |

| Isoliquiritigenin | Hepa 1c1c7 murine hepatoma | Quinone Reductase Induction | Monofunctional Inducer |

| Isoliquiritigenin | HepG2 human hepatoma (ARE-luciferase) | Dose-dependent Luciferase Induction | Interaction with Antioxidant Response Element (ARE) |

Inhibition of Viral Proteases (e.g., SARS-CoV-2 3CLpro, HIV-1 Protease)

The search for effective antiviral agents has led to the investigation of chalcones as inhibitors of viral proteases, which are essential for viral replication mdpi.com. The 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a prime target for antiviral drugs mdpi.comnih.gov. Several natural and synthetic chalcones have shown significant potential to inhibit SARS-CoV-2 3CLpro nih.gov. Computational and structural studies have been employed to screen libraries of chalcone-based structures for their binding affinity to the active site of 3CLpro nih.govresearchgate.net. These studies have identified specific structural features, such as ureide and sulfonamide moieties, that contribute to potent inhibition by occupying key subsites within the enzyme's active site nih.govresearchgate.net.

In the context of HIV, nonpeptide compounds with a pyran-2-one core, which is structurally related to the chalcone scaffold, have been identified as low micromolar inhibitors of HIV-1 protease nih.gov. Kinetic analyses have revealed that these compounds act as competitive inhibitors nih.gov. The development of such nonpeptide inhibitors is of great interest due to their potential for better pharmacological properties compared to peptide-based inhibitors nih.gov.

| Virus | Target Protease | Inhibitor Class | Mechanism of Inhibition |

| SARS-CoV-2 | 3CLpro | Chalcone-based structures | Binding to active site subsites |

| HIV-1 | Protease | 4-hydroxy-benzopyran-2-ones | Competitive inhibition |

Inhibition of GATA Transcription Factors

The GATA family of transcription factors plays a critical role in the regulation of gene expression and cellular differentiation in various tissues scbt.com. GATA-4, in particular, is essential for cardiac development and is a target of interest for therapeutic intervention nih.govnih.gov. While direct studies on the inhibition of GATA transcription factors by this compound are not extensively documented, the broader class of flavonoids and related polyphenolic compounds has been explored for their ability to modulate transcription factor activity.

Inhibitors of GATA-4 can interfere with its binding to specific DNA sequences, thereby altering the transcription of its target genes scbt.com. This can have significant effects on cellular processes such as differentiation. For example, the inhibition of GATA-4 expression has been shown to block the in vitro differentiation of cardiac muscle cells nih.govnih.gov. The potential for chalcones to act as GATA inhibitors warrants further investigation, given their known interactions with various cellular signaling pathways.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the requested outline.

Investigations into the anti-melanogenic, analgesic, and specific biochemical pathway modulations for this exact compound have not been extensively published. While research exists for a variety of structurally similar chalcone isomers, the strict requirement to focus solely on this compound prevents the inclusion of that data.

The documented biological activities for this compound are generally in other areas, such as anti-malarial, anti-bacterial, and anti-fungal properties. molnova.comglpbio.comchemicalbook.com However, specific studies detailing its effects on tyrosinase, tyrosinase-related proteins (TRP-1, TRP-2), analgesic pathways, or its modulatory effects on other specific biochemical pathways as requested are not present in the available literature.

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly follows the provided subsections (4.7, 4.8, and 4.9) for the compound this compound.

Structure Activity Relationship Sar Profiling and in Silico Modeling

Systematic Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of chalcones is intricately linked to the nature and substitution pattern of functional groups on their aromatic rings. For 4-Hydroxy-2,4'-dimethoxychalcone, the interplay between the hydroxyl and methoxy (B1213986) groups is a key determinant of its biological profile.

Influence of Hydroxyl and Methoxy Group Positions and Numbers

The presence, number, and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the chalcone (B49325) framework significantly modulate its biological efficacy. The 4'-hydroxy group on ring A and the 2,4-dimethoxy substitution on ring B of the target compound are critical features.

The 2'-hydroxy group, in many chalcone derivatives, has been shown to be crucial for certain biological activities, such as anti-inflammatory effects, by enhancing the electrophilic properties of the α,β-unsaturated ketone system through hydrogen bonding with the ketone moiety. In the case of this compound, while the hydroxyl group is at the 4'-position, its ability to act as a hydrogen bond donor is still a significant factor in its interaction with biological targets.

Studies on various chalcone derivatives have demonstrated that the presence of methoxy groups can have a dual effect. While they can enhance the lipophilicity of the molecule, thereby improving cell membrane permeability, they can also influence the electronic properties and steric hindrance, which can either increase or decrease biological activity depending on the specific target. For instance, in a series of 2'-hydroxychalcones, the presence of methoxy groups in the A ring was generally associated with higher acetylcholinesterase inhibitory activity. nih.gov

| Compound | Substituents | Reported Biological Activity | Reference |

|---|---|---|---|

| This compound | 4'-OH, 2-OCH₃, 4-OCH₃ | Anticancer (LD50: 236.7 µg/mL) | mdpi.com |

| 4,4'-dimethoxychalcone (B191108) | 4-OCH₃, 4'-OCH₃ | Promotes autophagy-dependent longevity | |

| 2'-hydroxy-4-methoxychalcone | 2'-OH, 4-OCH₃ | Antioxidant and anti-inflammatory | mdpi.com |

| 2'-hydroxy-3,4,5-trimethoxychalcone | 2'-OH, 3,4,5-triOCH₃ | Potent anti-inflammatory (IC50: 2.26 µM) | mdpi.com |

Correlating Electronic Properties with Bioactivity

The electronic properties of the substituents on the chalcone rings play a pivotal role in their biological activity. The hydroxyl and methoxy groups are electron-donating groups, which can influence the reactivity of the molecule. The electron-donating nature of these groups increases the electron density on the aromatic rings and can affect the Michael addition susceptibility of the α,β-unsaturated ketone system, a common mechanism for the biological action of chalcones.

The α,β-unsaturated ketone moiety in chalcones acts as a Michael acceptor, which can react with nucleophiles such as the thiol groups of cysteine residues in proteins. This covalent modification of key cellular proteins is a proposed mechanism for the activity of many chalcones. The electronic nature of the substituents on the aryl rings can modulate the electrophilicity of the β-carbon, thereby influencing the rate of this Michael addition and, consequently, the biological activity. Theoretical studies using Density Functional Theory (DFT) have been employed to correlate the electronic properties of chalcones with their antioxidant and other biological activities. researchgate.net For instance, a lower energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can indicate higher reactivity. ufms.br

Computational Chemistry and Molecular Modeling Applications

In silico methods, including molecular docking, molecular dynamics simulations, and DFT calculations, are powerful tools for investigating the interactions of small molecules like this compound with their biological targets. These computational approaches provide valuable insights into the SAR at a molecular level.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For chalcone derivatives, docking studies have been instrumental in identifying potential binding modes and key interactions with various protein targets, including enzymes and receptors involved in cancer and inflammation.

While specific molecular docking studies for this compound are not extensively reported, studies on structurally similar chalcones provide valuable insights. For example, molecular docking of 4,4'-dimethoxychalcone against the SARS-CoV-2 main protease (Mpro) revealed a significant binding affinity, suggesting its potential as an inhibitor. tandfonline.com In another study, docking of 2'-hydroxychalcone (B22705) derivatives into the active site of acetylcholinesterase suggested interactions with key residues in both the catalytic and peripheral anionic sites of the enzyme. nih.gov These studies typically highlight the importance of hydrogen bonds and hydrophobic interactions in the ligand-receptor complex. The 4'-hydroxyl group of this compound would be expected to act as a hydrogen bond donor, while the methoxy groups and the aromatic rings would contribute to hydrophobic interactions within the binding pocket of a target protein.

| Chalcone Derivative | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| 4,4'-dimethoxychalcone | SARS-CoV-2 Mpro | Significant binding affinity, suggesting inhibitory potential. | tandfonline.com |

| 2'-hydroxychalcone derivatives | Acetylcholinesterase (AChE) | Interaction with residues in both catalytic and peripheral anionic sites. | nih.gov |

| 4'-fluoro-2'-hydroxychalcone derivatives | Cyclooxygenase-2 (COX-2) | Occupied the binding site with significant binding energies. | tandfonline.com |

Molecular Dynamics Simulations to Assess Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-receptor complex, allowing for the assessment of its stability and conformational changes over time. MD simulations can complement molecular docking by refining the docked poses and providing a more realistic representation of the interactions in a solvated environment.

For chalcone derivatives, MD simulations have been used to confirm the stability of the ligand within the binding site of the target protein. nih.govnih.gov For instance, an MD simulation of 4,4'-dimethoxychalcone complexed with the SARS-CoV-2 main protease predicted strong binding affinity and stable hydrogen-bonding interactions throughout the simulation period. tandfonline.com Such simulations can reveal the flexibility of the ligand and the protein, as well as the role of water molecules in mediating the interactions. The root mean square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to assess the stability of the complex. A stable complex is typically characterized by low and converging RMSD values.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. For chalcones, DFT calculations have been employed to compute various molecular properties that are correlated with their biological activities. researchgate.net These properties include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. A smaller HOMO-LUMO gap generally implies a more reactive molecule. The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, DFT calculations could be used to precisely quantify the electronic effects of the hydroxyl and methoxy substituents and to predict the most likely sites for electrophilic and nucleophilic attack, thereby providing a theoretical basis for its observed biological activities. Studies on other chalcones have shown that DFT can be a valuable tool in understanding their antioxidant mechanisms and in designing new derivatives with enhanced activity. researchgate.netufms.br

Virtual Screening Approaches for Target Identification and Lead Optimization

In silico modeling and structure-activity relationship (SAR) studies are pivotal in modern drug discovery, providing a computational lens to predict and rationalize the biological activity of chemical compounds. For this compound, these computational approaches offer an efficient pathway to identify its molecular targets and to guide the optimization of its structure for enhanced potency and better pharmacological profiles. Virtual screening, a key component of this process, involves the computational screening of chemical libraries to identify promising candidates for further development. nih.gov

Virtual screening can be broadly categorized into two main strategies: ligand-based and structure-based. When the three-dimensional structure of a biological target is known, structure-based virtual screening, particularly molecular docking, is employed. This technique predicts the preferred orientation and binding affinity of a compound when it interacts with a target protein. nih.gov Conversely, if the target structure is unknown, ligand-based methods can be used, relying on the principle that structurally similar molecules often exhibit similar biological activities.

Target Identification

A significant challenge in understanding the therapeutic potential of a natural compound like this compound is the identification of its specific biological targets. Reverse molecular docking is a powerful in silico technique used for this purpose. nih.gov In this approach, the compound is docked against a large library of known protein structures. The proteins that show the highest binding affinity are considered potential targets, which can then be validated through experimental assays. nih.gov

While specific reverse docking studies for this compound are not extensively published, research on structurally related chalcones demonstrates the utility of this method. For instance, computational studies on other dihydroxy and dimethoxy substituted chalcones have been performed to evaluate their binding to specific enzymes, such as the antimalarial target Falcipain-2. mdpi.com Similarly, in silico simulations conducted on 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone predicted its interaction with anti-apoptotic proteins like mTOR, showcasing how these methods can pinpoint potential biological pathways. mdpi.com This approach allows researchers to form testable hypotheses about a compound's mechanism of action before embarking on extensive laboratory work.

Lead Optimization

Once a compound demonstrates activity against an identified target, it is considered a "hit." The subsequent phase, lead optimization, aims to modify the chemical structure of the hit to improve its efficacy, selectivity, and pharmacokinetic properties. nih.gov Computational tools are integral to this process.

Molecular docking plays a crucial role by revealing the specific interactions between the chalcone and the amino acid residues within the target's binding site. mdpi.com Analysis of these interactions—such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking—provides a rational basis for designing new analogs. nih.gov For example, identifying a key hydrogen bond between the hydroxyl group of the chalcone and a specific residue in the target protein would guide chemists to preserve or enhance this interaction in new derivatives.

A common workflow for in silico lead optimization involves:

Generating a virtual library of analogs based on the this compound scaffold. nih.gov

Docking these analogs into the active site of the identified target protein. nih.gov

Ranking the analogs based on their predicted binding energies and interaction patterns. nih.govnih.gov

Using quantitative structure-activity relationship (QSAR) models to predict the biological activity of the virtual compounds. nih.gov

This process helps prioritize the synthesis of the most promising derivatives, saving significant time and resources. The stability of the compound-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the dynamic behavior of the complex over time, providing deeper insights into the stability of the predicted binding mode. nih.gov

The following table illustrates a hypothetical virtual screening process for lead optimization, where derivatives of a parent chalcone are evaluated against a target protein.

| Compound ID | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Parent-01 (this compound) | N/A | -7.5 | ASP129, TYR130 |

| Analog-A1 | Replace 4'-methoxy with 4'-ethoxy | -7.2 | ASP129, TYR130 |

| Analog-A2 | Replace 4-hydroxy with 4-amino | -6.8 | TYR130 |

| Analog-B1 | Add 3'-fluoro to Ring A | -8.1 | ASP129, TYR130, PHE150 |

| Analog-B2 | Add 5'-chloro to Ring A | -7.9 | ASP129, TYR130, LEU152 |

This table contains illustrative data for conceptual purposes and does not represent actual experimental results.

The data suggests that adding a fluorine atom at the 3'-position (Analog-B1) could enhance binding affinity by forming an additional interaction with a phenylalanine residue.

Further computational analysis involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed analogs. This step is crucial for filtering out compounds that may have poor oral bioavailability or potential toxicity issues early in the drug discovery pipeline. nih.gov

The table below provides an example of a computational ADMET profile for a series of chalcone derivatives.

| Compound ID | Human Intestinal Absorption (HIA) | Blood-Brain Barrier (BBB) Permeant | CYP2D6 Inhibitor | Predicted Carcinogenicity |

|---|---|---|---|---|

| Parent-01 | Positive | Yes | No | No |

| Analog-A1 | Positive | Yes | No | No |

| Analog-A2 | Positive | No | Yes | No |

| Analog-B1 | Positive | Yes | No | No |

| Analog-B2 | Positive | Yes | Yes | No |

This table contains illustrative data for conceptual purposes and does not represent actual experimental results.

Based on this hypothetical in silico profiling, Analog-A2 and Analog-B2 might be deprioritized due to their potential to inhibit cytochrome P450 enzymes, a key factor in drug metabolism. In contrast, Analog-B1 shows both improved binding affinity and a favorable ADMET profile, marking it as a strong candidate for chemical synthesis and subsequent in vitro testing.

Preclinical Pharmacological Research Methodologies

In Vitro Pharmacological Assay Systems

In vitro assays are fundamental in the preliminary assessment of the biological activities of 4-Hydroxy-2,4'-dimethoxychalcone. These controlled laboratory experiments utilize cells and biochemical components to determine the compound's efficacy, potency, and impact on cellular and molecular processes.

Cell-Based Bioassays for Efficacy and Potency Determination

Cell-based bioassays are crucial for evaluating the cytotoxic and antiproliferative effects of this compound against various cell lines, particularly in the context of cancer research.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability. Studies have utilized this assay to determine the cytotoxic effects of chalcone (B49325) derivatives on different cancer cell lines. nih.gov For instance, the antiproliferative activity of related chalcones has been evaluated against various cancer cell lines, including multidrug-resistant types, using the resazurin (B115843) reduction assay, a similar metabolic indicator. nih.gov

Flow cytometry is another powerful technique employed to analyze the effects of this compound on the cell cycle and apoptosis. This method allows for the quantitative measurement of cellular characteristics, such as DNA content and the presence of apoptotic markers. For example, a structurally similar chalcone was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis, as demonstrated by the disruption of the mitochondrial membrane potential and an increase in reactive oxygen species, all analyzed via flow cytometry. nih.gov In other studies, flow cytometry has been used to detect the induction of autophagy through the measurement of LC3-II protein levels and to analyze cell cycle distribution in breast cancer cells treated with related chalcones. mdpi.com

Biochemical Assays for Enzyme Kinetics and Inhibition

Biochemical assays are instrumental in identifying specific molecular targets of this compound by measuring its effect on enzyme activity. These assays provide insights into the compound's mechanism of action at a molecular level.

The Ellman's colorimetric assay is a method used to quantify free sulfhydryl groups and can be adapted to study enzyme inhibition where a thiol group is involved in the active site. encapsula.comfishersci.combmglabtech.com While direct evidence of Ellman's assay being used for this compound is not prevalent in the provided results, it is a standard method for assessing the inhibition of enzymes with critical cysteine residues.

Research on related chalcones has demonstrated their ability to inhibit various enzymes. For example, studies have shown that certain chalcone derivatives can inhibit tyrosinase, an important enzyme in melanin (B1238610) biosynthesis. nih.govoaepublish.com The inhibitory effects on other enzymes, such as those involved in inflammatory pathways like iNOS and COX-2, have also been reported for similar compounds.

Cell Signaling Pathway Analysis Techniques

To understand the intracellular signaling cascades affected by this compound, researchers utilize techniques like Western blotting.

Western Blot analysis allows for the detection and quantification of specific proteins within a cell lysate. This technique is crucial for confirming the upregulation or downregulation of proteins involved in pathways such as apoptosis, cell cycle regulation, and inflammation. For instance, Western blotting has been used to confirm the inhibition of Akt phosphorylation and to analyze the expression levels of proteins in the Wnt/β-catenin signaling pathway in response to treatment with a related 4'-hydroxychalcone. nih.gov It has also been employed to detect changes in the levels of proteins involved in autophagy (e.g., LC3, NCOA4) and ferroptosis (e.g., FECH, ferritin) in cells treated with a similar compound, 4,4'-dimethoxychalcone (B191108). nih.gov Furthermore, studies on other chalcone derivatives have used Western blotting to examine the expression of proteins related to apoptosis (p53, Bax, Bcl-2), autophagy (mTOR, Beclin-1), and inflammatory responses (NF-κB, p38, JNK). mdpi.comnih.gov

In Vivo Experimental Designs in Animal Models

Following promising in vitro results, the evaluation of this compound progresses to in vivo studies using animal models. These experiments are essential for understanding the compound's efficacy in a complex biological system and for assessing its pharmacokinetic properties.

Evaluation of Compound Efficacy in Disease Models

Murine models are frequently used to assess the therapeutic potential of this compound in various disease states.

In the context of malaria , the compound has shown activity against Plasmodium falciparum. medchemexpress.com While specific in vivo murine malaria studies for this exact compound are not detailed, the in vitro antiplasmodial activity suggests its potential for further in vivo investigation.

For inflammation , related chalcones have been shown to possess anti-inflammatory properties. Animal models of inflammation, such as those induced by lipopolysaccharide (LPS), are standard for evaluating the in vivo efficacy of such compounds.

In the field of aging , a similar compound, 4,4'-dimethoxychalcone, has been shown to promote longevity and protect against age-related pathologies in various species, including mice. researchgate.netnih.gov Studies in aged mice have demonstrated its ability to improve motor coordination and reduce senescence-associated secretory phenotype factors. nih.gov Another related chalcone, 4'-hydroxychalcone, has been investigated in a mouse model of intestinal tumorigenesis, where it was found to significantly decrease the number and size of adenomas. nih.gov

Pharmacokinetic Profiling and Biotransformation Studies in Animal Systems

Understanding how the body processes this compound is critical for its development as a therapeutic agent. Pharmacokinetic studies in animal models provide data on the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Pharmacokinetic profiling of this compound has been conducted in ICR mice. medchemexpress.com Following oral administration, key pharmacokinetic parameters were determined, providing insights into its bioavailability and half-life.

Biotransformation studies investigate the metabolic fate of the compound within a biological system. These studies can identify the resulting metabolites, which may have their own biological activities or be inactive. Microbial biotransformation studies on similar hydroxychalcones have shown that they can undergo reactions such as reduction and hydroxylation, leading to new, sometimes more potent, compounds. mdpi.com For instance, the biotransformation of a related dihydrochalcone (B1670589) by Bacillus megaterium tyrosinase resulted in a novel dihydroxy derivative with significantly enhanced free radical scavenging and anti-inflammatory activities. researchgate.net Such studies are crucial for understanding the complete in vivo effects of the parent compound. The use of animal models is standard in drug discovery to assess potential drug-drug interactions and to understand the underlying mechanisms of a drug candidate's ADME profile. nih.gov

Future Directions and Translational Research Perspectives

Advanced Lead Optimization and Derivatization Strategies

The chalcone (B49325) framework, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is recognized as a privileged structure in medicinal chemistry, serving as a versatile template for drug discovery. nih.gov The straightforward and efficient synthesis methods, such as the Claisen-Schmidt condensation, allow for the creation of numerous derivatives. nih.govufms.br Researchers are actively pursuing advanced lead optimization and derivatization of the 4-Hydroxy-2,4'-dimethoxychalcone backbone to enhance biological activity, selectivity, and pharmacokinetic properties.

Strategies for optimization often involve structural modifications to the two primary aromatic rings (A and B) and the connecting bridge. Based on the principles of conformational analysis, scaffold hopping, and spatial exploration, new series of chalcone derivatives are designed and synthesized. nih.gov For instance, studies on related dimethoxychalcones have shown that the position and number of methoxy (B1213986) and hydroxyl groups significantly influence their biological effects. The evaluation of various derivatives of 2'-hydroxy-4'-methoxychalcone (B191446) revealed that 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) exhibited the most potent anti-melanogenic and anti-inflammatory activities. nih.gov

Further synthetic efforts explore replacing the benzene (B151609) ring with heterocycles (like pyridine (B92270) or quinoline) or introducing different functional groups to modulate activity. nih.gov The development of green chemistry approaches, such as solvent-free grinding techniques, offers an environmentally friendly and efficient route for synthesizing these chalcone derivatives, facilitating the rapid generation of compound libraries for screening. scitepress.org

Table 1: Examples of Dimethoxychalcone Derivatives and Their Investigated Activities

| Compound | Key Structural Features | Observed Biological Effect | Reference |

|---|---|---|---|

| 2'-Hydroxy-4',6'-dimethoxychalcone | Additional methoxy group at 6' position | Potent anti-melanogenic and anti-inflammatory effects | nih.gov |

| 2'-Hydroxy-3,6'-dimethoxychalcone | Methoxy groups at 3 and 6' positions | Inhibited melanogenesis and inflammation | nih.gov |

| 4,4'-Dimethoxychalcone (B191108) | Methoxy groups at 4 and 4' positions | Promotes longevity, cardioprotective, hepatoprotective, eliminates senescent cells | researchgate.netnih.govnih.govmedchemexpress.com |

| 2′,4-Dihydroxy-4′,6′-dimethoxychalcone | Additional hydroxyl group at 4 position | Inhibits breast cancer cell growth via autophagy and apoptosis | mdpi.com |

Identification of Novel Molecular Targets and Therapeutic Pathways

A critical aspect of translating this compound into a therapeutic agent is the precise identification of its molecular targets and the elucidation of the pathways it modulates. Research on this compound and its close analogs has uncovered a diverse range of targets and mechanisms. nih.gov

Anti-inflammatory and Anti-cancer Pathways: Derivatives have been shown to significantly mitigate the expression of inflammatory mediators by targeting key signaling pathways. For example, 2'-hydroxy-4',6'-dimethoxychalcone and 2'-hydroxy-3,6'-dimethoxychalcone were found to reduce the expression of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.govnih.gov This is achieved by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, including p38 and JNK. nih.govnih.gov

In the context of cancer, chalcones can induce apoptosis (programmed cell death) through various mechanisms. One novel chalcone, 2'-hydroxy-4',5'-dimethoxychalcone, was found to activate the death receptor 5 (DR5) pathway in non-small cell lung cancer cells. nih.gov This process was linked to an increase in reactive oxygen species (ROS) and the subsequent upregulation of the ATF4-CHOP axis. nih.gov Other dimethoxychalcones trigger intrinsic apoptosis by altering the mitochondrial outer membrane potential and regulating Bcl-2 family proteins. mdpi.com

Metabolic and Anti-aging Pathways: Research into 4,4'-dimethoxychalcone (DMC) has revealed its ability to induce autophagy, a cellular quality control process, which is essential for its anti-aging and cardioprotective effects. nih.govmedchemexpress.com This pro-autophagic response operates independently of the well-known TORC1 signaling pathway and instead relies on the inhibition of specific GATA transcription factors. researchgate.netnih.gov Furthermore, DMC has been shown to selectively eliminate senescent cells by activating a specific form of autophagy known as ferritinophagy, a process linked to the inhibition of ferrochelatase (FECH). nih.gov Other identified targets for DMC include aldehyde dehydrogenases ALDH1A3 and ALDH2, and prostaglandin E synthase 2 (PTGES2), linking its activity to the modulation of oxidative stress. nih.gov

Other Potential Targets: The broader chalcone class has been shown to interact with a wide array of other molecular targets, suggesting further avenues for investigation for this compound. These include:

Tyrosinase: Inhibition of this enzyme is relevant for treating hyperpigmentation disorders. nih.govnih.gov

α-Glucosidase: Inhibition of this intestinal enzyme presents a potential anti-diabetic strategy. nih.gov

Tubulin: Interaction with tubulin can disrupt microtubule dynamics, a validated anti-cancer approach. nih.gov

Development of Advanced In Vitro and In Vivo Research Models

The preclinical evaluation of this compound and its derivatives relies on a suite of increasingly sophisticated research models to assess activity and mechanism.

In Vitro Models: A variety of human and murine cell lines are employed to study the effects of these chalcones across different biological contexts. These models are crucial for initial screening, dose-response studies, and mechanistic investigation of cellular pathways.

Table 2: Cell Lines Used in Dimethoxychalcone Research

| Cell Line | Cell Type | Research Area | Reference |

|---|---|---|---|

| B16F10 | Mouse Melanoma | Anti-melanogenesis | nih.govnih.gov |

| RAW 264.7 | Mouse Macrophage | Anti-inflammation | nih.govnih.gov |

| MCF-7 & MDA-MB-231 | Human Breast Cancer | Anti-cancer, Autophagy, Apoptosis | mdpi.com |

| Multiple NSCLC lines | Human Non-Small Cell Lung Cancer | Anti-cancer, Apoptosis | nih.gov |

| L-O2 & 293T | Human Liver & Embryonic Kidney | Toxicity, Cellular Senescence | nih.govnih.gov |

| HCT-15 & HCC1937 | Human Colon & Breast Cancer | Anti-cancer in PARPi-resistant cells | mdpi.com |

In Vivo Models: To understand the physiological effects, pharmacokinetics, and therapeutic efficacy in a whole organism, animal models are indispensable. Studies have utilized ICR mice to determine the pharmacokinetic profile of compounds like 4'-Hydroxy-2,4-dimethoxychalcone following oral administration. medchemexpress.com For evaluating anti-aging and organ-protective effects, C57BL/6 mice are used, including genetically modified strains (e.g., Atg4b-/-) to confirm the role of specific pathways like autophagy. medchemexpress.com To assess anti-tumor efficacy in a living system, human tumor cell lines are often implanted into immunodeficient mice to create xenograft models, which are then treated with the compound to monitor tumor growth inhibition. mdpi.com

Integration of Systems Biology and Omics Data for Comprehensive Mechanistic Elucidation

To move beyond single-target interactions and understand the global effects of this compound, researchers are beginning to integrate systems biology and multi-omics approaches. These powerful techniques provide a holistic view of the cellular response to the compound.

Thermal Proteome Profiling (TPP): This unbiased method has been successfully used to identify multiple molecular targets of 4,4'-dimethoxychalcone (DMC) in cancer cells. TPP detects changes in protein thermal stability upon ligand binding, which led to the identification of ALDH1A3, ALDH2, and PTGES2 as direct targets of DMC. nih.gov This approach is invaluable for discovering novel targets without prior hypotheses.

Proteomics and Metabolomics: Quantitative proteomics following DMC treatment has shown significant downregulation of proteins involved in cell cycle progression and upregulation of stress-response proteins. nih.gov This provides a broad, functional readout of the compound's impact. Similarly, metabolomic analyses have revealed that DMC induces a conserved, systemic change in the metabolome, most notably affecting cellular amino acid composition, which is a hallmark of its pro-longevity effects. researchgate.net

In Silico Modeling: Computational methods are increasingly used to accelerate drug discovery. Molecular docking and dynamics simulations can predict how chalcone derivatives bind to the active sites of target proteins, such as mTOR or PARP. mdpi.commdpi.com These simulations help to rationalize structure-activity relationships and guide the design of new derivatives with improved binding affinity and selectivity. Conformational analysis using theoretical calculations helps to identify the most stable three-dimensional structures of the chalcones, which is crucial for understanding their interaction with biological targets. ufms.br

The integration of these high-throughput data streams provides a comprehensive and multi-layered understanding of the mechanism of action, paving the way for more rational drug design and translational success.

Q & A

Q. How can 4-Hydroxy-2,4'-dimethoxychalcone be reliably identified and quantified in plant extracts?

To identify and quantify this compound, researchers should employ a combination of chromatographic and spectroscopic techniques:

- HPLC-DAD/GC-MS : These methods are critical for separation and preliminary identification. For example, mass spectra (e.g., m/z peaks) and retention times can be cross-referenced with authentic standards .

- LC-MS/MS : Provides high sensitivity for quantification. Experimental LC-MS/MS spectra (e.g., positive-QTOF with splash10-00lr-0900000000-887bb7e62bbec731a8f7) are essential for confirming molecular ion fragmentation patterns .

- UV-Vis Spectroscopy : Band I (341 nm) and Band II (298 nm) absorption maxima, typical of chalcones, help validate structural features .

Q. What are the established synthetic routes for this compound, and what are their yields?

Synthesis typically involves Claisen-Schmidt condensation:

- Bioassay-directed fractionation : Used to isolate chalcones from natural sources, with yields depending on extraction solvents (e.g., ethyl acetate or chloroform) and plant matrix complexity .

- Chemical synthesis : Starting from 4-hydroxy-2-methoxyacetophenone and 4-methoxybenzaldehyde, base-catalyzed aldol condensation achieves moderate yields (40–60%). Purity is verified via HPLC (>85%) and NMR (δ 6.5–7.8 ppm for aromatic protons) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Temperature : Store at -20°C in a desiccator to prevent degradation via oxidation or hydrolysis .

- Solubility : Dissolve in DMSO or chloroform for long-term storage, avoiding aqueous buffers to minimize hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern of methoxy and hydroxyl groups influence the biological activity of this compound?

- Anticancer activity : The 4'-methoxy group enhances lipophilicity, improving membrane permeability, while the 2-hydroxy group enables hydrogen bonding with target proteins (e.g., Akt pathway inhibition in cholangiocarcinoma) .

- Allergy-preventive effects : 4-Hydroxy and 2-methoxy substitutions may modulate immune response pathways, as seen in structurally similar chalcones .

- Comparative studies : Analogues like 2',4'-dihydroxy-6'-methoxychalcone show reduced activity, highlighting the importance of substitution positions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability. For example, discrepancies in IC50 values may arise from differences in assay conditions (e.g., serum concentration) .

- Metabolomic profiling : Track metabolite stability using LC-MS/MS to distinguish parent compound effects from degradation products .

Q. What challenges arise in elucidating the metabolic pathways of this compound?

- Phase II metabolism : Glucuronidation and sulfation at the 4-hydroxy group complicate detection. Use β-glucuronidase treatments to hydrolyze conjugates for accurate quantification .

- Isotopic labeling : Deuterated analogs (e.g., [D6]-4-Hydroxy-2,4'-dimethoxychalcone) can trace metabolic intermediates in in vitro hepatocyte models .

Q. How can computational chemistry predict reactivity and target interactions of this compound?

- Docking studies : Molecular dynamics simulations reveal binding affinities for kinases (e.g., Akt) and antioxidant enzymes (e.g., SOD). The chalcone backbone’s π-π stacking with hydrophobic pockets is critical .

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity to guide synthetic optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.